

# Application Notes and Protocols for Mass Spectrometry Analysis of BRD0639 Treated Cells

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## Compound of Interest

Compound Name: BRD0639

Cat. No.: B8201785

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## Introduction

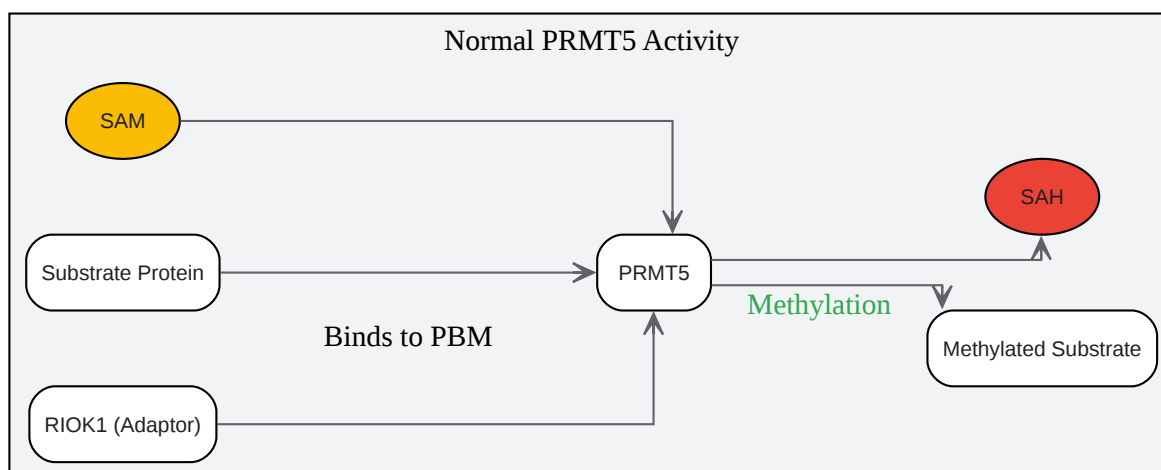
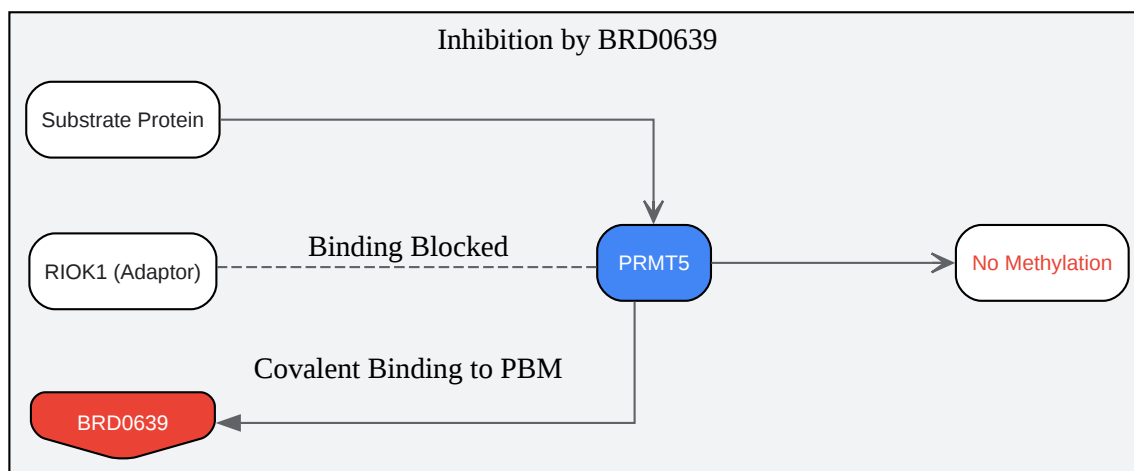
**BRD0639** is a first-in-class, PBM-competitive small molecule inhibitor that covalently targets Protein Arginine Methyltransferase 5 (PRMT5).<sup>[1][2]</sup> It functions by disrupting the interaction between PRMT5 and its substrate adaptor protein R1OK1, leading to a reduction in substrate methylation.<sup>[3][4][5][6][7]</sup> PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, mRNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in several cancers, making it an attractive therapeutic target.

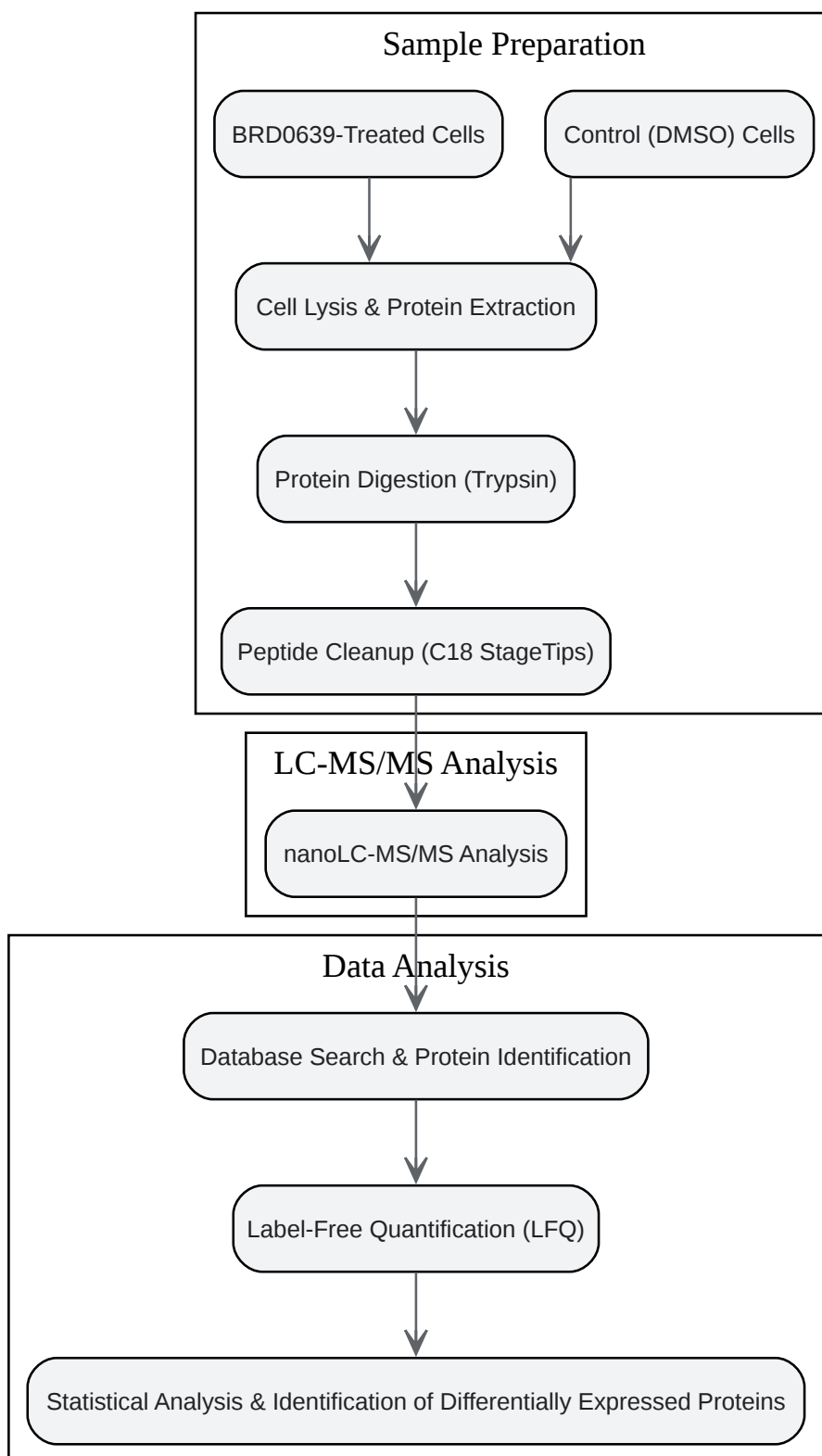
These application notes provide a detailed protocol for the investigation of cellular protein changes upon treatment with **BRD0639** using mass spectrometry-based proteomics. The protocol outlines two complementary approaches: a global proteomics approach to identify changes in protein abundance and a targeted methylome analysis to specifically quantify changes in arginine methylation.

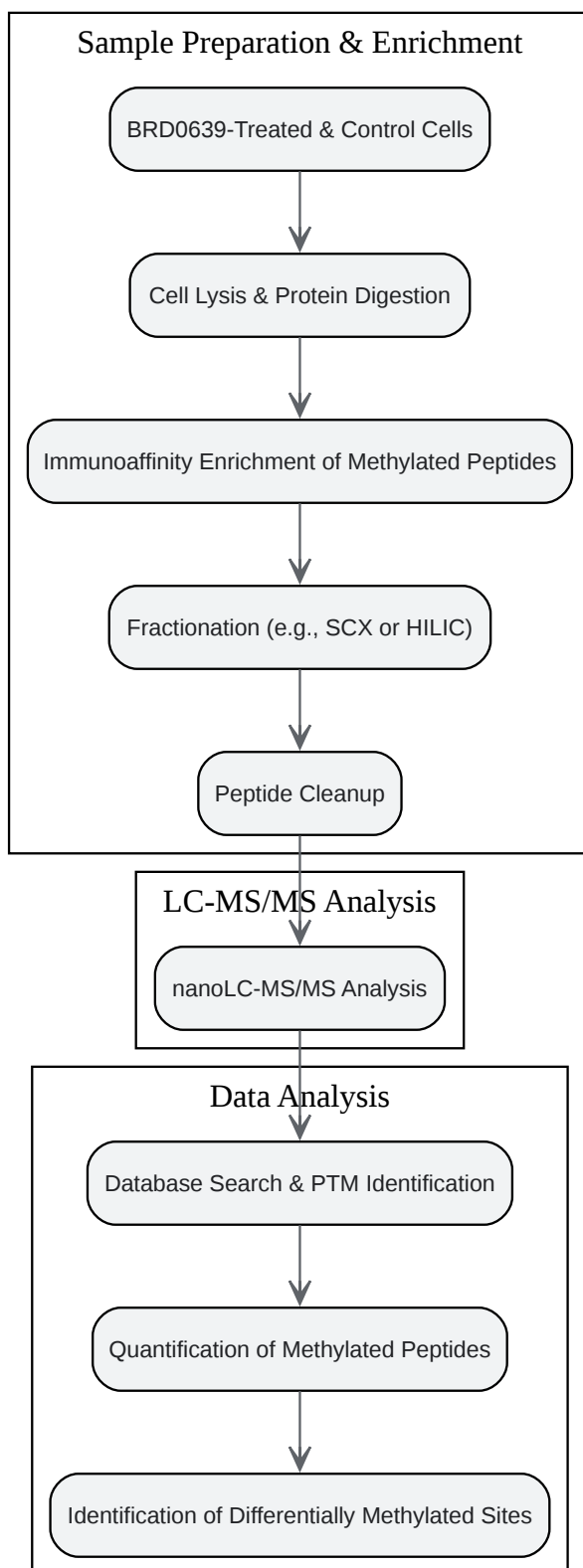
## Mechanism of Action of BRD0639

**BRD0639** acts as a covalent inhibitor of PRMT5. It specifically targets the PRMT5-PBM (PRMT5-binding motif) interface, thereby preventing the binding of substrate adaptor proteins

like RIOK1.<sup>[1][2][5][6]</sup> This disruption inhibits the methylation of a subset of PRMT5 substrates that are dependent on these adaptors.







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## References

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